molecular formula C8Cl8 B1206481 Octachlorostyrene CAS No. 29082-74-4

Octachlorostyrene

Cat. No.: B1206481
CAS No.: 29082-74-4
M. Wt: 379.7 g/mol
InChI Key: RUYUCCQRWINUHE-UHFFFAOYSA-N
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Description

Octachlorostyrene is a halogenated aromatic compound with the chemical formula C8Cl8. It is a persistent organic pollutant known for its high stability and resistance to degradation. This compound is typically found as a byproduct in industrial processes involving chlorinated compounds, such as the production of magnesium, aluminum refining, and waste incineration .

Mechanism of Action

Target of Action

Octachlorostyrene (OCS) primarily targets the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR) . AhR regulates cytochrome P450 (CYP) 1A, UDP-glucuronosyltransferase (UGT), or sulfotransferase (SULT), which are key enzymes involved in drug metabolism . CAR is involved in the regulation of UGT and SULT genes by OCS .

Mode of Action

OCS interacts with its targets, leading to changes in the expression of certain enzymes. Specifically, OCS treatment increased the expression of CYP 1A1 and CYP1A2 mRNA and ethoxyresorfin O-deethylase activity only in wild-type mice . OCS treatment also increased the expression of UGT1A6 and SULT 1A1 mRNA and their associated enzyme activities .

Biochemical Pathways

The interaction of OCS with AhR and CAR affects several biochemical pathways. OCS may regulate CYP1A via AhR, whereas it controls UGT1A6 and SULT1A via CAR . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, influencing their toxicity and efficacy.

Pharmacokinetics

It is known that drug-metabolizing enzymes play an important role in the toxicity of ocs through metabolic activation or deactivation .

Result of Action

OCS has been found to reduce cell viability in a time- and dose-dependent manner . It induces damage in HepG2 cells via the apoptotic signaling pathway . OCS also increases intracellular free Ca2+ concentration, leads to an increase in mitochondrial transmembrane potential, and causes a decrease in ATP levels . These changes suggest that OCS is cytotoxic and can induce apoptosis, in which reactive oxygen species (ROS) and mitochondrial dysfunction play important roles .

Action Environment

OCS is a by-product of various industrial chemical processes such as PVC recycling activities, aluminum refining operations, and metal-chlorinated solvent degreasing operations . These materials are known to be highly toxic and when released to the environment are extremely persistent . The environmental persistence of OCS suggests that environmental factors could potentially influence its action, efficacy, and stability, although specific studies on this aspect are currently limited.

Biochemical Analysis

Biochemical Properties

Octachlorostyrene plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to induce the expression of cytochrome P450 enzymes, UDP-glucuronosyltransferase, and sulfotransferase via the aryl hydrocarbon receptor and constitutive androstane receptor . These interactions suggest that this compound can influence the metabolism of other compounds by altering enzyme activity.

Cellular Effects

This compound has been found to exert cytotoxic effects on various cell types. In human liver carcinoma (HepG2) cells, it reduces cell viability in a time- and dose-dependent manner . It induces oxidative stress, increases intracellular calcium levels, and disrupts mitochondrial function, leading to apoptosis . These effects indicate that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the aryl hydrocarbon receptor, leading to the induction of cytochrome P450 enzymes . This interaction results in the activation of oxidative stress pathways and mitochondrial dysfunction, contributing to its cytotoxic effects . Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in the apoptotic signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it can accumulate in tissues and induce toxic effects at low levels of exposure . Long-term exposure to this compound results in dose-dependent histological changes in the thyroid, kidneys, and liver . These findings suggest that this compound is stable and can exert long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, increased liver weights and hepatic microsomal enzyme induction were observed at doses as low as 5.0 ppm . Higher doses resulted in histological changes in the thyroid, kidneys, and liver, as well as elevated serum cholesterol levels . These findings indicate that this compound can produce toxic effects at low levels of exposure and accumulate in tissues.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by the aryl hydrocarbon receptor and constitutive androstane receptor . It induces the expression of cytochrome P450 enzymes, UDP-glucuronosyltransferase, and sulfotransferase, which are involved in the metabolism of various compounds . These interactions suggest that this compound can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has been detected in various tissues, including the liver, adipose tissue, and kidneys . The distribution of this compound in environmental samples indicates its ability to bioaccumulate in aquatic and terrestrial organisms .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its interactions with cytochrome P450 enzymes and other metabolic enzymes suggest that it may localize to the endoplasmic reticulum and mitochondria . These interactions could influence its activity and function within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octachlorostyrene is synthesized through the chlorination of styrene or other aromatic compounds. The process involves the reaction of styrene with chlorine gas under controlled conditions, leading to the substitution of hydrogen atoms with chlorine atoms on the aromatic ring .

Industrial Production Methods: In industrial settings, this compound is often produced unintentionally during processes such as the recycling of polyvinyl chloride (PVC), aluminum plasma etching, and the chlorination of titanium. These processes involve high temperatures and the presence of chlorine, which facilitate the formation of this compound as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Octachlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octachlorostyrene has several applications in scientific research:

    Chemistry: It is used as a reference standard in environmental analysis to study the presence and effects of persistent organic pollutants.

    Biology: Research on this compound’s toxicological effects on various organisms helps understand its impact on ecosystems.

    Medicine: Studies on its effects on human health, particularly its potential carcinogenicity and toxicity, are crucial for public health assessments.

    Industry: this compound is used in the development of specialized polymers and as a precursor in organic synthesis

Comparison with Similar Compounds

Uniqueness of Octachlorostyrene: this compound is unique due to its specific formation as a byproduct in industrial processes and its distinct chemical structure with eight chlorine atoms attached to a styrene backbone. This high degree of chlorination contributes to its stability and resistance to degradation, making it a significant environmental pollutant .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene
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InChI

InChI=1S/C8Cl8/c9-2-1(4(11)8(15)16)3(10)6(13)7(14)5(2)12
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InChI Key

RUYUCCQRWINUHE-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl
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Molecular Formula

C8Cl8
Record name OCTACHLOROSTYRENE
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DSSTOX Substance ID

DTXSID2021074
Record name Octachlorostyrene
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Molecular Weight

379.7 g/mol
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Physical Description

Octachlorostyrene (OCS) is a by-product of the normal industrial chemical processes such as PVC recycling activities, Aluminum refining operations, metal-chlorinated solvent degreasing operations and many others. These materials are known to be highly toxic and when released to the environment are extremely persistent., White solid; [MSDSonline]
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Vapor Pressure

0.0000132 [mmHg]
Record name Octachlorostyrene
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CAS No.

29082-74-4, 62601-62-1
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main sources of OCS in the environment?

A1: OCS is primarily released into the environment through the production of other chlorinated compounds and as a byproduct of incineration and combustion processes involving chlorinated materials. [, , , ] Studies have identified its presence in industrial areas near chemical plants and in the emissions from aluminum foundries using hexachloroethane for degassing. [, , , ]

Q2: How persistent is OCS in the environment?

A2: OCS is considered a persistent organic pollutant due to its resistance to degradation in the environment. Studies have shown its presence in various environmental compartments, including water, sediment, soil, and biota, indicating its persistence and potential for bioaccumulation. [, , , , , ]

Q3: What is the molecular formula and weight of OCS?

A3: The molecular formula of OCS is C8Cl8, and its molecular weight is 403.7 g/mol. []

Q4: How is OCS detected and quantified in environmental and biological samples?

A4: OCS is typically analyzed using gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). These techniques allow for the separation and quantification of OCS from complex matrices like environmental samples and biological tissues. [, , , , , ]

Q5: Does OCS bioaccumulate in organisms?

A5: Yes, OCS has been shown to bioaccumulate in various organisms. Studies have reported its presence in fish from the Great Lakes and the North Atlantic, as well as in mussels, birds, and marine mammals. [, , , , , , , ] Its presence in polar bear plasma suggests its potential for long-range transport and biomagnification in food webs. []

Q6: What are the effects of OCS on the liver?

A6: Studies in rats have shown that OCS can induce liver hypertrophy, increase liver weight, and affect serum biochemical parameters, indicating potential liver toxicity. [, , ] In mice, OCS induced liver microsomal ethoxyphenoxazone deethylation, but to a lesser extent than hexachlorobenzene (HCB), suggesting a different potential for inducing certain cytochrome P450 enzymes. []

Q7: Does OCS affect drug-metabolizing enzymes?

A7: Yes, OCS has been shown to affect drug-metabolizing enzymes in rats and mice. [, , ] Studies have demonstrated its ability to induce cytochrome P450 enzymes, particularly those associated with phenobarbital-like induction, as well as UDP-glucuronosyltransferase and sulfotransferase. [, ] This induction is suggested to occur via both the aryl hydrocarbon receptor (AhR) and constitutive androstane receptor (CAR) pathways. []

Q8: What are the long-term health effects of OCS exposure?

A8: While information on the long-term health effects of OCS exposure in humans is limited, studies in animals suggest potential concerns. Subchronic exposure in rats revealed toxicological effects at low levels, including histological changes in the thyroid, kidneys, and liver, as well as hematological disturbances. []

Q9: Are there any known biomarkers for OCS exposure?

A9: While specific biomarkers for OCS exposure are not yet established, research using microarray techniques in medaka (Oryzias latipes) has identified genes that are upregulated or downregulated following exposure. [, ] These genes may serve as potential biomarkers for OCS exposure and warrant further investigation.

Q10: Are there any regulations regarding OCS?

A10: Although OCS is not specifically regulated in many countries, it falls under the category of persistent organic pollutants (POPs). The Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of POPs, may influence future regulations concerning OCS. []

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